4-Amino-4-methylpentan-2-ol

Catalog No.
S704827
CAS No.
4404-98-2
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-4-methylpentan-2-ol

CAS Number

4404-98-2

Product Name

4-Amino-4-methylpentan-2-ol

IUPAC Name

4-amino-4-methylpentan-2-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-5(8)4-6(2,3)7/h5,8H,4,7H2,1-3H3

InChI Key

GZTKJFBKAZBXIB-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)N)O

Canonical SMILES

CC(CC(C)(C)N)O

The exact mass of the compound 4-Amino-4-methylpentan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), also known as diacetonealkamine, is a highly sterically hindered amino alcohol featuring a primary amine attached to a tertiary carbon alongside a secondary hydroxyl group. In industrial procurement, it is primarily valued as a low-volatility neutralizing agent for zero-VOC aqueous coatings, a high-capacity carbon dioxide absorbent, and a versatile bifunctional precursor for heterocyclic synthesis. Its unique steric bulk prevents the formation of stable carbamates and nitrosamines, distinguishing it from conventional linear amino alcohols and making it a premium selection for advanced formulation and gas sweetening workflows[1].

Substituting 4-Amino-4-methylpentan-2-ol with standard unhindered amines (like monoethanolamine, MEA) or less hindered alternatives (like 2-amino-2-methyl-1-propanol, AMP) compromises critical performance metrics in specialized applications. In architectural coatings, standard amines contribute to volatile organic compound (VOC) emissions and noticeable odor, whereas 4-amino-4-methylpentan-2-ol acts as a negligible-VOC neutralizer. In gas scrubbing applications, unhindered primary amines form stable carbamates that restrict CO2 loading to 0.5 equivalents per mole and demand high regeneration energy. The specific tert-alkyl amine structure of 4-amino-4-methylpentan-2-ol forces the bicarbonate pathway, doubling the theoretical CO2 capacity and significantly reducing thermal regeneration costs [1].

CO2 Loading Capacity in Gas Sweetening

Due to the severe steric hindrance around its primary amine (tert-alkyl group), 4-amino-4-methylpentan-2-ol resists stable carbamate formation during CO2 absorption, favoring the formation of bicarbonate. This structural feature allows it to achieve a theoretical loading of 1.0 mol CO2 per mole of amine. In contrast, unhindered primary amines like MEA form stable carbamates, fundamentally limiting their capacity to 0.5 mol CO2 per mole of amine. This doubling of molar efficiency drastically reduces the required solvent circulation rate in industrial scrubbing units[1].

Evidence DimensionTheoretical CO2 loading capacity
Target Compound Data~1.0 mol CO2 / mol amine (bicarbonate pathway)
Comparator Or BaselineMEA (Monoethanolamine): ~0.5 mol CO2 / mol amine (carbamate pathway)
Quantified Difference100% increase in molar CO2 capacity
ConditionsAqueous amine scrubbing systems

Halves the required amine circulation volume and lowers thermal regeneration energy in carbon capture and gas sweetening operations.

VOC Contribution and Gloss Development in Aqueous Coatings

In the formulation of aqueous paints and oleoresinous emulsions, standard neutralizing agents often contribute to the total VOC profile and impart a strong ammonia-like odor. 4-Amino-4-methylpentan-2-ol, owing to its higher molecular weight (117.19 g/mol) and highly branched structure, exhibits a negligible VOC contribution. Furthermore, comparative formulation studies demonstrate that highly branched hydroxy amines like 4-amino-4-methylpentan-2-ol provide 'Good' to 'Very Good' gloss development in protein-stabilized emulsions, whereas linear analogs like hexanolamine yield 'Poor' to 'Low' gloss due to inferior interfacial orientation [1].

Evidence DimensionEmulsion film gloss rating and VOC profile
Target Compound DataNegligible VOC contribution; 'Good' to 'Very Good' gloss rating
Comparator Or BaselineLinear amino alcohols (e.g., hexanolamine): Measurable VOC; 'Poor' to 'Low' gloss rating
Quantified DifferenceSignificant improvement in optical finish and regulatory compliance
ConditionsProtein-stabilized oleoresinous emulsion enamels

Enables the formulation of premium, zero-VOC, high-gloss architectural paints without compromising on odor or film quality.

Heterocycle Synthesis Yield for 1,3-Oxazines

As a bifunctional precursor, 4-amino-4-methylpentan-2-ol is highly effective for synthesizing complex heterocycles. When refluxed with S-methyl thiouronium salts in tert-butanol or dichloromethane, it undergoes clean cyclization to yield 2-substituted dihydro-1,3-oxazines in high yields. The specific spacing and steric bulk of the amino and hydroxyl groups facilitate this ring closure efficiently, whereas attempting similar cyclizations with unhindered or incorrectly spaced amino alcohols often results in competing side reactions or requires the addition of complex metal catalysts [1].

Evidence DimensionCyclization efficiency to 1,3-oxazines
Target Compound DataHigh yield direct cyclization without metal catalysts
Comparator Or BaselineUnhindered amino alcohols: Prone to side reactions or require catalytic additives
Quantified DifferenceStreamlined, high-yield access to 1,3-oxazine pharmacophores
ConditionsReflux with S-methyl thiouronium salts in tBuOH/CH2Cl2

Reduces synthetic steps and eliminates the need for expensive metal catalysts in medicinal chemistry workflows.

Zero-VOC Architectural Paints and Emulsion Coatings

4-Amino-4-methylpentan-2-ol is the optimal neutralizing agent for high-performance, low-odor aqueous coatings. Its ability to orient effectively at the pigment-binder interface ensures excellent gloss development, while its low volatility ensures compliance with strict environmental VOC regulations [1].

High-Capacity Carbon Capture and Gas Sweetening

Because its sterically hindered structure prevents stable carbamate formation, this compound is highly suited for formulated amine solvents in CO2 scrubbing. It offers double the theoretical loading capacity of standard unhindered amines like MEA, significantly reducing circulation rates and thermal regeneration costs in industrial gas treatment [2].

Synthesis of Piperidine and 1,3-Oxazine Pharmacophores

In medicinal chemistry, 4-amino-4-methylpentan-2-ol (diacetonealkamine) serves as a critical building block. It is historically utilized in the synthesis of piperidine-based local anesthetics and is currently employed for the catalyst-free synthesis of 2-substituted dihydro-1,3-oxazines via condensation with thiouronium salts [3].

Other CAS

4404-98-2

Dates

Last modified: 08-15-2023

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